molecular formula C4HBrCl2N2O B1373165 6-Bromo-4,5-dichloro-3(2H)-pyridazinone CAS No. 933041-14-6

6-Bromo-4,5-dichloro-3(2H)-pyridazinone

Cat. No. B1373165
M. Wt: 243.87 g/mol
InChI Key: CIXBFXGEDMRWSN-UHFFFAOYSA-N
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Description

6-Bromo-4,5-dichloro-3(2H)-pyridazinone, also known as BDC-Pyr, is a brominated pyridazinone derivative that has been studied for its potential therapeutic applications in the field of medicinal chemistry. BDC-Pyr has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. In addition, BDC-Pyr has been found to have a number of pharmacological properties, such as antioxidant and neuroprotective effects.

Scientific Research Applications

Synthesis and Derivatization

Antioxidant and Antimicrobial Properties

4,5-dichloro-6-(substituted-benzyl)-2-(5-mercapto-[1,3,4]-oxadiazol-2-ylmethyl)-2H-pyridazin-3-one and its analogues exhibit significant antimicrobial and in-vitro antioxidant activities. Saini et al. (2022) synthesized these novel compounds and confirmed their structures through various spectroscopic methods. The compounds displayed good antibacterial, antifungal, and antioxidant activities, with the experimental results supported by molecular docking analysis (Saini, Das, & Mehta, 2022).

Structural and Chemical Properties Studies

The lipophilicity of pyridazinone regioisomers, particularly those related to 4,5-dichloro-3(2H)-pyridazinone, was extensively studied by Anwair et al. (2003). They prepared and analyzed the lipophilicity of various pyridazinone regioisomers, providing insights into the structural and chemical behavior of these compounds. Their work included experimental determination and predictive calculations of log P values, offering an understanding of the lipophilic properties of these derivatives (Anwair et al., 2003).

Synthesis of Fluorinated Derivatives

Pei and Yang (2010) developed a method for preparing 4-chloro-5-fluoro-2-aryl-3(2H)-pyridazinones by fluorinating 4,5-dichloro-2-aryl-3(2H)-pyridazinones, showcasing the versatility of the pyridazinone scaffold in synthesizing fluorinated derivatives. This work contributes to the diverse range of chemical modifications and derivatives that can be generated from the pyridazinone core (Pei & Yang, 2010).

properties

IUPAC Name

3-bromo-4,5-dichloro-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HBrCl2N2O/c5-3-1(6)2(7)4(10)9-8-3/h(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIXBFXGEDMRWSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=NNC1=O)Br)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBrCl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50704465
Record name 6-Bromo-4,5-dichloropyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50704465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-4,5-dichloro-3(2H)-pyridazinone

CAS RN

933041-14-6
Record name 6-Bromo-4,5-dichloropyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50704465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4,5-dichloro-1H-pyridazin-6-one (1.95 g, 11.8 mmol) and bromine (0.73 ml, 14.2 mmol) are suspended in water (10 ml) and the mixture heated under microwave irradiation to 180° C. for 30 min. The resulting reaction mixture is filtered and the crude solid obtained washed thoroughly with water, then DCM, to yield 3-bromo-4,5-dichloro-1H-pyridazin-6-one, 2.06 g, as a white solid (71.5% yield).
Quantity
1.95 g
Type
reactant
Reaction Step One
Quantity
0.73 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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